molecular formula C22H22Si B13152810 Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane

Katalognummer: B13152810
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: MPPCIRUUNAZIJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane is a complex organosilicon compound. It features a cyclopentadienyl ring, an indene moiety, and a silicon atom bonded to two methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane typically involves the reaction of cyclopenta-2,4-dien-1-yltrimethylsilane with a phenyl-substituted indene derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while reduction can produce silyl hydrides. Substitution reactions can lead to a variety of substituted silanes .

Wissenschaftliche Forschungsanwendungen

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane stands out due to the presence of both a cyclopentadienyl ring and an indene moiety, which confer unique electronic and steric properties. This makes it particularly useful in the synthesis of complex organosilicon compounds and advanced materials .

Eigenschaften

Molekularformel

C22H22Si

Molekulargewicht

314.5 g/mol

IUPAC-Name

cyclopenta-2,4-dien-1-yl-dimethyl-(3-phenyl-1H-inden-1-yl)silane

InChI

InChI=1S/C22H22Si/c1-23(2,18-12-6-7-13-18)22-16-21(17-10-4-3-5-11-17)19-14-8-9-15-20(19)22/h3-16,18,22H,1-2H3

InChI-Schlüssel

MPPCIRUUNAZIJL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1C=CC=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.